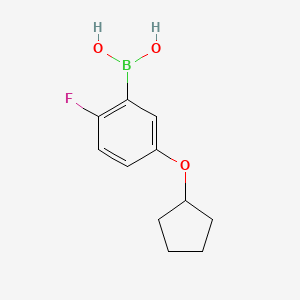
5-(Cyclopentyloxy)-2-fluorophenylboronic acid
Descripción general
Descripción
5-(Cyclopentyloxy)-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C11H14BFO3 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Cyclopentyloxy)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopentyloxy group and a fluorine atom on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific biomolecular targets. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of enzymes and receptors. The fluorine atom and the cyclopentyloxy group may enhance the lipophilicity and binding affinity of the compound, potentially leading to improved efficacy in biological systems.
Enzyme Inhibition
Research indicates that boronic acids can inhibit proteasome activity, which is crucial for protein degradation and regulation within cells. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis pathways. Studies have shown that compounds similar to this compound exhibit potent inhibition against various cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity
The biological effects of this compound have been evaluated in several studies:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The IC50 values for these compounds are typically in the nanomolar range, indicating potent activity .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways. By inhibiting specific enzymes involved in inflammation, it could reduce cytokine production and alleviate symptoms associated with inflammatory diseases.
- Metabolic Modulation : The compound has been shown to influence metabolic pathways by interacting with key enzymes involved in glucose metabolism. This interaction could have implications for conditions such as diabetes and metabolic syndrome .
Case Studies
- Leukemia Cell Proliferation : A study investigating the effects of boronic acid derivatives on L1210 mouse leukemia cells found that this compound significantly inhibited cell proliferation. The mechanism was linked to the modulation of nucleotide metabolism within the cells .
- Inflammatory Response : In an experimental model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research highlights the following key findings regarding this compound:
| Study | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study A | Anticancer (L1210 cells) | 50 | Proteasome inhibition |
| Study B | Anti-inflammatory | 200 | Cytokine modulation |
| Study C | Metabolic modulation | 100 | Enzyme interaction |
Propiedades
IUPAC Name |
(5-cyclopentyloxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBTYGAJQRMZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















